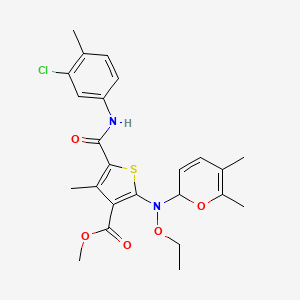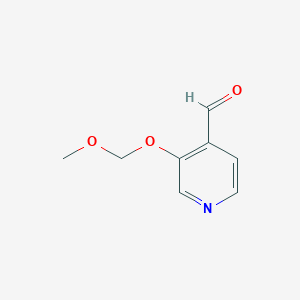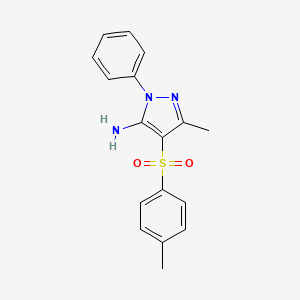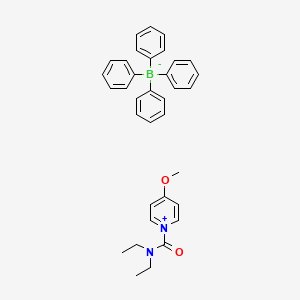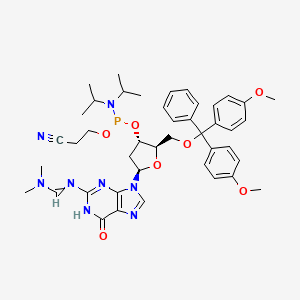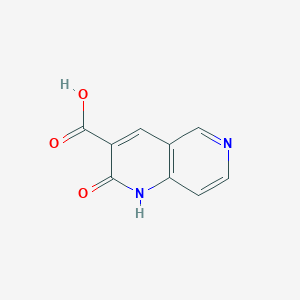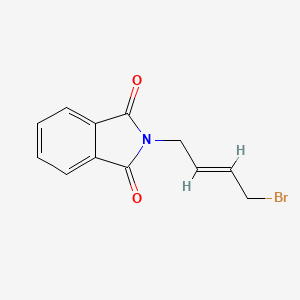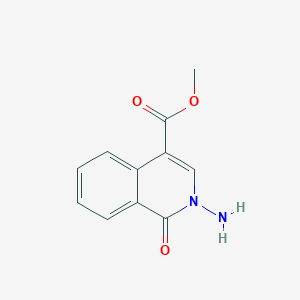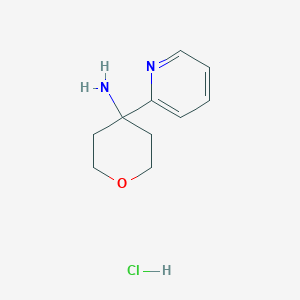
4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of tetrahydropyran and pyridine, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite, followed by heating to reflux, resulting in the decarboxylation and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A related compound with similar structural features but different functional groups.
N-Methyl-tetrahydro-2H-pyran-4-amine: Another similar compound used in medicinal chemistry.
Uniqueness
4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to its combination of the pyridine and tetrahydropyran rings, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-pyridin-2-yloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(4-7-13-8-5-10)9-3-1-2-6-12-9;/h1-3,6H,4-5,7-8,11H2;1H |
InChI Key |
MYYLRJZSZOYEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


